molecular formula C16H22N2O3 B12568584 Butyl 2-(piperazine-1-carbonyl)benzoate CAS No. 183476-26-8

Butyl 2-(piperazine-1-carbonyl)benzoate

Cat. No.: B12568584
CAS No.: 183476-26-8
M. Wt: 290.36 g/mol
InChI Key: YVVFQZBTRCPFIG-UHFFFAOYSA-N
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Description

Butyl 2-(piperazine-1-carbonyl)benzoate is a chemical compound that features a piperazine ring, a benzoate ester, and a butyl group. The piperazine moiety is often found in biologically active molecules and drugs due to its versatile chemical reactivity and ability to optimize pharmacokinetic properties . This compound is of interest in various fields of scientific research, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butyl 2-(piperazine-1-carbonyl)benzoate typically involves the reaction of piperazine with benzoic acid derivatives. . The reaction conditions often involve the use of catalysts and solvents to facilitate the esterification and substitution processes.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems have been employed to introduce the tert-butoxycarbonyl group into various organic compounds, providing a more sustainable and scalable approach compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

Butyl 2-(piperazine-1-carbonyl)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and the use of solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives of the benzoate ester, while substitution reactions can introduce various functional groups onto the piperazine ring .

Scientific Research Applications

Butyl 2-(piperazine-1-carbonyl)benzoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of butyl 2-(piperazine-1-carbonyl)benzoate involves its interaction with specific molecular targets. The piperazine moiety can act as a basic and hydrophilic group, optimizing the compound’s pharmacokinetic properties and facilitating its interaction with target macromolecules . The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperazine derivatives such as:

  • Trimetazidine
  • Ranolazine
  • Befuraline
  • Aripiprazole
  • Quetiapine
  • Indinavir
  • Sitagliptin
  • Vestipitant

Uniqueness

Butyl 2-(piperazine-1-carbonyl)benzoate is unique due to its specific combination of a piperazine ring, a benzoate ester, and a butyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

CAS No.

183476-26-8

Molecular Formula

C16H22N2O3

Molecular Weight

290.36 g/mol

IUPAC Name

butyl 2-(piperazine-1-carbonyl)benzoate

InChI

InChI=1S/C16H22N2O3/c1-2-3-12-21-16(20)14-7-5-4-6-13(14)15(19)18-10-8-17-9-11-18/h4-7,17H,2-3,8-12H2,1H3

InChI Key

YVVFQZBTRCPFIG-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)C1=CC=CC=C1C(=O)N2CCNCC2

Origin of Product

United States

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